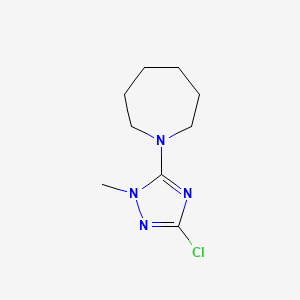

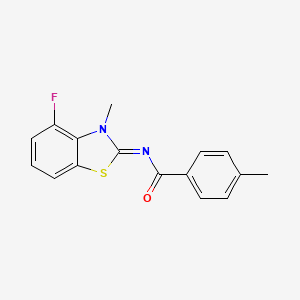

1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane” is a derivative of the 1,2,4-triazole family. Triazole compounds are known for their binding affinity with various cytochrome P 450 (CYP) proteins . They are often used as ligands for transition metals to create coordination complexes .

Chemical Reactions Analysis

1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Aplicaciones Científicas De Investigación

Synthesis and Reactions

- The synthesis of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane is part of broader research into the formation of 1,2,4-triazole derivatives. These compounds are significant for their application in synthesizing nucleosides, which are valuable in medicinal chemistry and drug development (Al-Masoudi et al., 1999).

Molecular and Spectroscopic Analysis

- Detailed molecular and spectroscopic analysis of similar triazole compounds, which include studies of their vibrational frequencies and nonlinear optical properties, provides insights into the electronic behavior of these compounds. Such analyses are essential for understanding the structural and electronic characteristics of triazole derivatives (Evecen et al., 2018).

Applications in Energetic Materials

- Research into bicyclic azolium salts, which are chemically related to 1,2,4-triazoles, reveals their potential as energetic materials. This is relevant for applications in areas such as propellants and explosives (Gao et al., 2006).

Transformation to Bioactive Cyclic Ketals

- The transformation of triazole derivatives into bioactive cyclic ketals is another area of interest. These transformations are important for the synthesis of compounds with potential pharmacological applications (Talismanov et al., 2021).

Fungicidal Activities

- Studies have been conducted on the fungicidal activities of triazole derivatives, highlighting their potential use in agriculture as fungicides (Talismanov & Popkov, 2007).

Antimicrobial and Anticancer Properties

- Research into benzoxepine-1,2,3-triazole hybrids demonstrates their effectiveness against certain bacterial strains and their potential as anticancer agents, showing the broad scope of biomedical applications for triazole compounds (Kuntala et al., 2015).

Ionic Liquids

- Triazole derivatives have been explored for their use in creating new families of ionic liquids. These ionic liquids have a variety of applications, including in green chemistry and as alternatives to volatile organic compounds (Belhocine et al., 2011).

Bioactivity Studies

- The synthesis of triazole compounds containing different functional groups has been linked to studies of their anti-acetylcholinesterase activity, which is relevant in the context of treating diseases like Alzheimer's (Holan et al., 1997).

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as imidazole, have been known to exhibit a broad range of biological activities . They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propiedades

IUPAC Name |

1-(5-chloro-2-methyl-1,2,4-triazol-3-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHJJQEPCUEME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)

![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)

![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)